molecular formula C11H16N4 B13287515 (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine

(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine

Cat. No.: B13287515
M. Wt: 204.27 g/mol
InChI Key: STGGMMMPXMVMBT-VIFPVBQESA-N
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Description

(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazolopyridine moiety, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazolopyridine ring system followed by the introduction of the butan-1-amine side chain. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to bind to active sites, potentially inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the pathway involved.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

(1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine

InChI

InChI=1S/C11H16N4/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11/h3-6,8-9H,7,12H2,1-2H3/t9-/m0/s1

InChI Key

STGGMMMPXMVMBT-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)N

Origin of Product

United States

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